molecular formula C28H24N4O6S B4332883 ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

Cat. No.: B4332883
M. Wt: 544.6 g/mol
InChI Key: QBTOZGGCZRFJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5’-amino-6’-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5’-amino-6’-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate indole derivatives with thieno[3,2-b]pyran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’-amino-6’-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5’-amino-6’-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5’-amino-6’-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5’-amino-6’-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is unique due to its spiro structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities. This distinguishes it from other similar compounds and makes it a valuable target for further research and development.

Properties

IUPAC Name

ethyl 5'-amino-6'-cyano-1-[2-(3-methoxyanilino)-2-oxoethyl]-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O6S/c1-4-37-26(34)22-15(2)39-24-23(22)38-25(30)19(13-29)28(24)18-10-5-6-11-20(18)32(27(28)35)14-21(33)31-16-8-7-9-17(12-16)36-3/h5-12H,4,14,30H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTOZGGCZRFJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)OC)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 4
ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 5
ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Reactant of Route 6
ETHYL 5'-AMINO-6'-CYANO-1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.